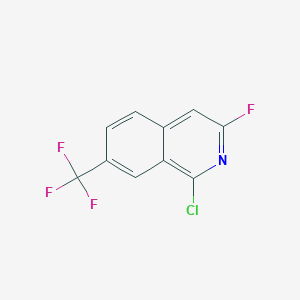

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

CAS No.:

Cat. No.: VC17252606

Molecular Formula: C10H4ClF4N

Molecular Weight: 249.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4ClF4N |

|---|---|

| Molecular Weight | 249.59 g/mol |

| IUPAC Name | 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline |

| Standard InChI | InChI=1S/C10H4ClF4N/c11-9-7-4-6(10(13,14)15)2-1-5(7)3-8(12)16-9/h1-4H |

| Standard InChI Key | DQOLJQQCBFYBQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C(N=C(C=C21)F)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline belongs to the isoquinoline family, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. Its molecular formula is , with a molecular weight of 249.59 g/mol . The substitution pattern places electron-withdrawing groups (chloro, fluoro, trifluoromethyl) at strategic positions, influencing its electronic distribution and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.59 g/mol |

| CAS Number | 1823266-43-8 |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

While experimental data on density and thermal properties remain unavailable, the trifluoromethyl group likely enhances lipophilicity, a trait advantageous in drug design .

Synthesis and Preparation Strategies

The synthesis of 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline can be inferred from analogous methodologies for fluoroalkylisoquinolines. A one-pot multistep approach, as described by Kubíčková et al., involves the thermal rearrangement of N-fluoroalkyl-1,2,3-triazoles under basic conditions .

Key Synthesis Steps:

-

Triazole Formation: Cycloaddition of fluoroalkyl azides with alkynes yields N-fluoroalkyl triazoles.

-

Thermal Rearrangement: Heating triazoles in dichloroethane (DCE) with potassium fluoride (KF) at 165–185°C induces ring expansion to form the isoquinoline core.

-

Halogenation: Post-synthetic chlorination at position 1 may employ chlorinating agents like phosphorus oxychloride (POCl) or thionyl chloride (SOCl).

This method emphasizes microwave-assisted heating to enhance reaction efficiency, a technique validated for synthesizing 3-fluoro-1-(trifluoromethyl)isoquinolines .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient aromatic system and labile halogen substituents:

Nucleophilic Substitution

-

The chlorine atom at position 1 is susceptible to nucleophilic displacement by amines, alkoxides, or thiols under mild conditions. For example, reaction with piperazine in dimethylformamide (DMF) could yield amine-substituted derivatives.

-

Fluorine at position 3, being less reactive than chlorine, may require harsher conditions for substitution, such as palladium-catalyzed cross-coupling .

Coupling Reactions

-

Suzuki-Miyaura coupling at position 1 could introduce aryl or heteroaryl groups using boronic acids and palladium catalysts, leveraging the chloro group’s leaving ability.

Electrophilic Aromatic Substitution

-

The trifluoromethyl group deactivates the ring, directing electrophiles to meta and para positions relative to itself. Nitration or sulfonation would likely occur at positions 5 or 8.

Comparative Analysis with Related Compounds

Table 2: Comparison with Fluorinated Isoquinoline Derivatives

The addition of chlorine in the target compound may enhance halogen bonding interactions in protein-ligand complexes compared to methyl-substituted analogs .

Future Research Directions

-

Synthetic Optimization: Develop room-temperature protocols to reduce energy consumption.

-

Biological Screening: Evaluate inhibitory activity against TDP2 and other cancer-relevant targets.

-

Materials Characterization: Investigate charge-transport properties for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume